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Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of

molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines,

form the backbone of countless pharmaceuticals and functional materials. Among these, 5-
Bromo-2-iodopyridin-3-ol (CAS No: 188057-49-0) emerges as a highly valuable and versatile

intermediate.[1][2] Its utility is derived not just from the presence of the pyridine core, but from

the orthogonal reactivity conferred by its unique trifunctional substitution pattern: a hydroxyl

group and two distinct halogen atoms, bromide and iodide.

This guide provides an in-depth analysis of the physicochemical properties, synthesis,

characteristic reactivity, and applications of 5-Bromo-2-iodopyridin-3-ol, tailored for

researchers, scientists, and drug development professionals. We will explore the causality

behind its synthetic utility, particularly the principle of regioselective functionalization that makes

it a powerful tool in complex molecule synthesis.
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5-Bromo-2-iodopyridin-3-ol is a solid organic compound whose identity is defined by the CAS

number 188057-49-0 and the molecular formula C₅H₃BrINO.[1][2] A critical feature of its

chemical nature is the existence of keto-enol tautomerism, readily interconverting between the

pyridin-3-ol form and the pyridin-2(1H)-one form. This equilibrium is fundamental to

understanding its reactivity and spectroscopic properties.

Caption: Keto-enol tautomerism of the title compound.

The compound's key physical and chemical properties are summarized below for rapid

reference.

Property Value Source(s)

Molecular Formula C₅H₃BrINO [1][2]

Molecular Weight 299.89 g/mol [1][2]

CAS Number 188057-49-0 [1]

Appearance Solid [1]

Melting Point 202-203 °C [3]

Boiling Point 325.1 ± 37.0 °C at 760 mmHg [3]

Density 2.512 ± 0.06 g/cm³ [3]

InChI Key
TYKCQFLONIEXBQ-

UHFFFAOYSA-N
[1]

Synonyms

5-Bromo-3-iodopyridin-2(1H)-

one, 5-Bromo-2-hydroxy-3-

iodopyridine

[4][5]

Section 2: Synthesis and Mechanistic Rationale
The synthesis of this highly functionalized pyridine is not trivial and requires a strategic

approach to introduce the substituents in the correct positions. A common and effective method

involves the direct electrophilic iodination of a pre-existing brominated pyridinol scaffold.
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The synthesis of the tautomer 5-Bromo-3-iodo-pyridin-2-ol can be achieved with a high yield of

87% by reacting 5-bromo-2-hydroxypyridine with N-iodosuccinimide (NIS) in acetonitrile under

reflux.[6]

Mechanistic Insight: The choice of N-iodosuccinimide (NIS) as the iodinating agent is critical.

The 5-bromo-2-hydroxypyridine starting material exists predominantly in its pyridin-2-one

tautomeric form. This tautomer is an electron-rich heterocyclic system, making it highly

susceptible to electrophilic aromatic substitution. NIS serves as a source of an electrophilic

iodine species (I⁺), which preferentially attacks the electron-rich C3 position, directed by the

activating effect of the ring nitrogen and the carbonyl group.
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Starting Material:
5-bromo-2-hydroxypyridine

Reagents:
N-Iodosuccinimide (NIS)

Acetonitrile (Solvent)

 Add to solution 

Process Conditions:
Reflux under Argon Atmosphere

(1 hour)

 Heat 

Workup:
1. Solvent removal (rotary evaporation)

2. Dilute with Ethyl Acetate
3. Wash with water, dry (MgSO₄)

4. Concentrate

 Cool & Purify 

Final Product:
5-Bromo-3-iodo-pyridin-2-ol

(87% Yield)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Bromo-3-iodo-pyridin-2-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b063393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 3: The Keystone of Reactivity:
Regioselective Functionalization
The primary value of 5-Bromo-2-iodopyridin-3-ol in synthetic chemistry lies in the differential

reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the

reactivity of halogens follows the trend: I > Br > Cl.[6] This is a direct consequence of the

carbon-halogen bond dissociation energy; the C-I bond is weaker and more readily undergoes

oxidative addition to a Pd(0) catalyst than the more robust C-Br bond.[6][7]

This reactivity difference allows for highly selective, sequential functionalization. A synthetic

chemist can first perform a cross-coupling reaction—such as a Suzuki, Sonogashira, or

Buchwald-Hartwig amination—at the more reactive C2-iodo position, leaving the C5-bromo

position untouched. The resulting product can then be subjected to a second, distinct cross-

coupling reaction at the bromide position, often by modifying the catalyst or reaction conditions

to be more forcing.[7][8] This powerful strategy enables the construction of complex,

unsymmetrically substituted pyridines from a single, versatile starting material.
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5-Bromo-2-iodopyridin-3-ol

Step 1: Suzuki Coupling (Selective at C-I)
Reagents: R¹-B(OH)₂, Pd Catalyst, Base

Milder Conditions

Intermediate:
5-Bromo-2-(R¹)-pyridin-3-ol

 Forms 

Step 2: Suzuki Coupling (at C-Br)
Reagents: R²-B(OH)₂, Pd Catalyst, Base

Forcing Conditions

Final Product:
5-(R²)-2-(R¹)-pyridin-3-ol

 Forms 

Click to download full resolution via product page

Caption: Regioselective sequential cross-coupling strategy.

Furthermore, the hydroxyl group (or its keto tautomer) provides another site for

functionalization. Patent literature demonstrates the modification of this position via reactions

like Mitsunobu etherification, allowing for the introduction of various side chains.[5][9] This

trifecta of reactive sites (iodo, bromo, and hydroxyl) makes 5-Bromo-2-iodopyridin-3-ol a truly

powerful building block.

Section 4: Spectroscopic Signature and
Characterization
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While publicly available experimental spectra for this specific compound are limited, a reliable

spectroscopic profile can be predicted based on established principles and data from

analogous halogenated pyridines.[3][4] This information is crucial for reaction monitoring and

product confirmation.
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Spectroscopy Predicted Characteristics

¹H NMR

Two signals are expected in the aromatic region

(approx. 7.5-8.5 ppm). Both would appear as

doublets due to coupling with each other. The

proton at C4 would likely be downfield to the

one at C6. The hydroxyl proton (enol form) or N-

H proton (keto form) would appear as a broad

singlet, with its chemical shift being highly

dependent on solvent and concentration.[6]

¹³C NMR

Five distinct signals for the pyridine ring carbons

are expected. The carbon bearing the iodine

(C2) would likely be the most upfield among the

substituted carbons due to the heavy atom

effect. The carbon bearing bromine (C5) and the

carbon bearing the oxygen (C3) would also

show characteristic shifts. The remaining

carbons (C4, C6) would resonate at positions

influenced by all substituents.[1][10][11]

IR Spectroscopy

Key absorption bands would include: a broad O-

H stretch (enol) or N-H stretch (keto) around

3200-3400 cm⁻¹, a strong C=O stretch (keto)

around 1650 cm⁻¹, and C=C/C=N ring

stretching vibrations in the 1400-1600 cm⁻¹

region.[4]

Mass Spectrometry (EI)

The mass spectrum would show a characteristic

molecular ion (M⁺) peak. Crucially, due to the

presence of one bromine atom (isotopes ⁷⁹Br

and ⁸¹Br in ~1:1 abundance), a prominent M+2

peak with nearly the same intensity as the M⁺

peak would be observed.[12] Common

fragmentation patterns would involve the loss of

halogen atoms (I or Br) or the entire pyridinone

ring fragmentation.[13]
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Section 5: Validated Applications in Medicinal
Chemistry
The strategic value of 5-Bromo-2-iodopyridin-3-ol is most evident in its application as a key

starting material in multi-step syntheses of complex, biologically active molecules. Its use is

explicitly cited in several patents for novel therapeutic agents, underscoring its importance in

the drug development pipeline.

Dual ATM and DNA-PK Inhibitors: This compound is used as a foundational building block

for synthesizing dual inhibitors of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent

Protein Kinase (DNA-PK), which are promising targets for anti-tumor therapies.[5][9] In these

syntheses, the hydroxyl group is typically functionalized first, followed by sequential cross-

coupling reactions at the iodo and bromo positions.

Cardiac Sarcomere Inhibitors: It has been employed in the development of novel inhibitors

targeting cardiac sarcomeres, indicating its utility in creating molecules for cardiovascular

diseases.[14]

BTK Degraders: The compound serves as an intermediate in the synthesis of Bruton's

tyrosine kinase (BTK) degraders, a class of molecules being investigated for treating

neoplastic and autoimmune diseases.[15]

These examples from authoritative patent literature confirm that 5-Bromo-2-iodopyridin-3-ol
is not merely a chemical curiosity but a field-proven intermediate for constructing high-value

pharmaceutical candidates.

Section 6: Safety and Handling Protocols
As with any reactive chemical intermediate, proper handling and storage of 5-Bromo-2-
iodopyridin-3-ol are essential for laboratory safety.

GHS Hazard Classification:[2][3][5]

Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning
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Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Precautions:[3][11][16]

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side shields or goggles, and a lab coat.

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly

after handling. Do not eat, drink, or smoke when using this product.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store

locked up.

Section 7: Experimental Protocol: Synthesis of 5-
Bromo-3-iodo-pyridin-2-ol
The following protocol is adapted from a literature procedure for the synthesis of the title

compound's tautomer.[6]

Materials:

5-bromo-2-hydroxypyridine (1.0 eq)

N-iodosuccinimide (NIS) (1.3 eq)

Acetonitrile (anhydrous)
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Ethyl acetate

Magnesium sulfate (MgSO₄)

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Argon or Nitrogen gas supply

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-

2-hydroxypyridine (1.0 eq).

Add anhydrous acetonitrile to dissolve the starting material.

Slowly add N-iodosuccinimide (1.3 eq) to the solution at room temperature.

Place the flask under an inert atmosphere (Argon or Nitrogen).

Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by

TLC or LC-MS.

Upon completion, allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Dilute the resulting residue with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to yield the crude product.

The product, an orange solid, can be further purified by column chromatography if

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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